2,3,4,7,8-Pentachlorodibenzofuran
Overview
Description
2,3,4,7,8-Pentachlorodibenzofuran is a highly toxic organic compound belonging to the class of polychlorinated dibenzofurans. It is known for its dioxin-like properties and is often found as a contaminant in various industrial processes. This compound has significant environmental and health impacts due to its persistence and bioaccumulation in the food chain .
Mechanism of Action
Mode of Action
PeCDF interacts with its target, the AhR, by binding to it . This binding activates the receptor, which then binds to the XRE promoter region of genes . This interaction results in the activation of genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 .
Biochemical Pathways
The activation of the AhR by PeCDF affects the biochemical pathways involving the CYP1A1 and CYP1A2 enzymes . These enzymes are involved in the metabolism of xenobiotics, substances foreign to the body . The activation of these enzymes can lead to various downstream effects, including the metabolism and detoxification of harmful substances .
Pharmacokinetics
It is known that pecdf is a solid and is insoluble in water . This could impact its bioavailability and distribution within the body.
Result of Action
The activation of the AhR by PeCDF and the subsequent activation of CYP1A1 and CYP1A2 can lead to various molecular and cellular effects . For example, PeCDF has been shown to decrease maternal and fetal weight and the number of live fetuses, as well as increase maternal thymus and liver weight and the percentage of fetuses with cleft palate, in developing fetuses in pregnant rat dams .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PeCDF. For instance, PeCDF is a persistent organic pollutant, resistant to environmental degradation through photolytic, biological, or chemical processes . It can bioaccumulate in animal tissue and biomagnify in food chains . Therefore, the presence of PeCDF in the environment can lead to its accumulation in the bodies of organisms, potentially leading to harmful effects .
Biochemical Analysis
Biochemical Properties
2,3,4,7,8-Pentachlorodibenzofuran acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
The cellular effects of this compound are significant. It is involved in cell-cycle regulation . It also activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . This binding interaction leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that it has a significant impact on the weight of lake trout and white sucker .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . A progressive and dose-dependent loss of body weight was evident by 3 days after treatment .
Metabolic Pathways
This compound is involved in the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This involvement in metabolic pathways contributes to its biochemical and toxic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been fully elucidated. It is known that it is a persistent organic pollutant , suggesting that it may bioaccumulate in animal tissue and biomagnify in food chains .
Subcellular Localization
Given its role as a ligand-activated transcriptional activator , it is likely to be found in the nucleus where it can interact with the XRE promoter region of genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,7,8-Pentachlorodibenzofuran typically involves the chlorination of dibenzofuran. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions usually require elevated temperatures and controlled environments to ensure the selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. it can be produced unintentionally during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and during the incineration of chlorine-containing waste materials .
Chemical Reactions Analysis
Types of Reactions
2,3,4,7,8-Pentachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more toxic derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation can lead to the formation of polychlorinated dibenzodioxins, while reduction can produce less chlorinated dibenzofurans .
Scientific Research Applications
2,3,4,7,8-Pentachlorodibenzofuran has been extensively studied in scientific research due to its toxicological properties. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and similar mechanism of action.
1,2,3,7,8-Pentachlorodibenzofuran: Another toxic congener with similar properties.
2,3,7,8-Tetrachlorodibenzofuran: Shares similar toxicological profiles and environmental persistence
Uniqueness
2,3,4,7,8-Pentachlorodibenzofuran is unique due to its specific chlorination pattern, which contributes to its high binding affinity to the AhR and its potent toxic effects. Its ability to induce enzyme activity and disrupt endocrine functions makes it a compound of significant concern in environmental and health studies .
Properties
IUPAC Name |
2,3,4,7,8-pentachlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-6-1-4-5-2-8(15)10(16)11(17)12(5)18-9(4)3-7(6)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBQILNBLMPPDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C(=C3OC2=CC(=C1Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7030066 | |
Record name | 2,3,4,7,8-Pentachlorodibenzofuran | |
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Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3,4,7,8-pentachlorodibenzofuran is a solid. (NTP, 1992), Solid; [CAMEO] | |
Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,3,4,7,8-Pentachlorodibenzofuran | |
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Solubility |
In water, 0.000235 mg/liter @ 23 °C | |
Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7178 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000035 [mmHg], 2.63X10-9 mm Hg @ 25 °C | |
Record name | 2,3,4,7,8-Pentachlorodibenzofuran | |
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Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |
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Mechanism of Action |
Halogenated aromatic hydrocarbon (HAH) compounds- /including/... polychlorinated dibenzofurans (PCDFs)-constitute a group of structurally related chemicals that induce similar toxic responses in experimental animals. ...The toxicity of some of the more active... isomers has been related to their ability to bind to a specific receptor protein, the Ah receptor, with subsequent translocation to the nucleus and induction of activation of several genes. It is thought that both immunotoxicity and carcinogenicity of HAH are related to and mediated by the receptor. HAHs are reported to promote and inhibit carcinogenesis initiated by other neoplasia-inducing agents, and it is thought that their promoter property may be related to immunotoxicity. Initial evidence on the effect of HAH on the immune system stems from the fact that exposure to high levels resulted in thymic atrophy. HAH compounds have also been shown to increase mortality among mice infected with several microorganisms, implying decreased resistance to infections. Studies of HAH exposure to decreased T-cell (CTL) activity but not with NK-cell activity or macrophage cytotoxicity. The number of peritoneal exudate macrophages is diminished in mice following exposure to HAH. A large number of studies have been performed to assess the effects of HAH exposure on humoral immunity in rodents; effects noted are reduction in the number of splenic antibody-producing cells following sensitization with sheep red blood cells (SRBC), suppression of the antibody response to SRBC, and reduction of serum antibody titers to a wide range of antigens, including tetanus toxoid and certain viruses. Inconsistent effects on levels of serum IgM, IgG, and IgA, and direct effects on B-cell differentiation in vitro have been reported. ... /Halogenated aromatic hydrocarbons/ | |
Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7178 | |
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CAS No. |
57117-31-4 | |
Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |
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Record name | 2,3,4,7,8-Pentachlorodibenzofuran | |
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Record name | 2,3,4,7,8-Pentachlorodibenzofuran | |
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Record name | 2,3,4,7,8-Pentachlorodibenzofuran | |
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Record name | 2,3,4,7,8-Pentachlorodibenzofuran | |
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Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |
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Melting Point |
383 to 385 °F (NTP, 1992), 196-196.5 °C | |
Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20851 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,3,4,7,8-PENTACHLORODIBENZOFURAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7178 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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